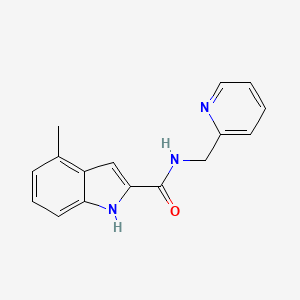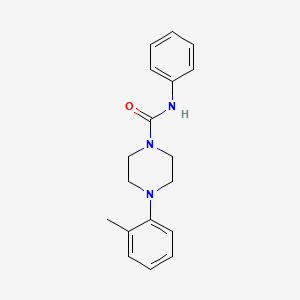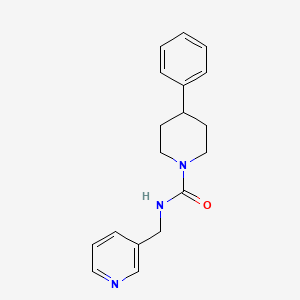
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide, also known as P3C, is a synthetic compound that has been extensively studied for its potential applications in scientific research. P3C is a member of the chromene family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have a wide range of applications in scientific research, including as a tool for studying the immune system, cancer, and neurodegenerative diseases. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been demonstrated to stimulate the production of cytokines and chemokines, which are important signaling molecules in the immune system. This property has led to the use of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide as an adjuvant in vaccines to enhance their effectiveness.
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has also been shown to have anti-tumor properties, and has been studied for its potential use in cancer therapy. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
In addition, N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have neuroprotective properties, and to improve cognitive function in animal models of these diseases.
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the activation of toll-like receptor 7 (TLR7) and TLR8. These receptors are part of the innate immune system, and are involved in the recognition of pathogens and the initiation of immune responses. Activation of TLR7 and TLR8 by N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide leads to the production of cytokines and chemokines, which are important for the activation of the adaptive immune system.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the stimulation of cytokine and chemokine production, the induction of apoptosis in cancer cells, and the improvement of cognitive function in animal models of neurodegenerative diseases. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory properties, and to modulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide in lab experiments is that it is a synthetic compound that can be easily produced in large quantities with high purity. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide also has a well-defined structure, which allows for precise control over its activity. However, one limitation of using N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide research. One area of interest is the development of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the use of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide as an adjuvant in vaccines to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide, and to identify other potential applications for this compound in scientific research.
Métodos De Síntesis
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step process that involves the condensation of 3-pyridinemethanol with 3-formylchromone, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 3-isocyanatopropyltriethoxysilane. This synthesis method has been optimized to produce high yields of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide with high purity.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(18-10-12-4-3-7-17-9-12)14-8-13-5-1-2-6-15(13)20-11-14/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUMNFDZXIDZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Pyridin-3-YL)methyl]-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)






![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)

![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)
![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)